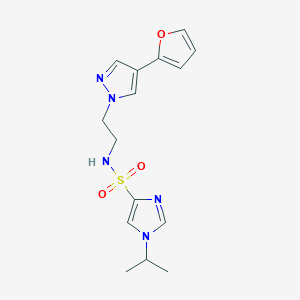

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

CAS No.: 2034513-31-8

Cat. No.: VC5135935

Molecular Formula: C15H19N5O3S

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034513-31-8 |

|---|---|

| Molecular Formula | C15H19N5O3S |

| Molecular Weight | 349.41 |

| IUPAC Name | N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide |

| Standard InChI | InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-5-6-20-9-13(8-17-20)14-4-3-7-23-14/h3-4,7-12,18H,5-6H2,1-2H3 |

| Standard InChI Key | LBWMLZXEWZDFEX-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three heterocyclic systems:

-

Furan: A five-membered oxygen-containing ring (C₄H₄O) known for enhancing bioavailability in drug design .

-

Pyrazole: A five-membered di-nitrogen ring (C₃H₄N₂) contributing to hydrogen bonding and metabolic stability.

-

Imidazole: A five-membered di-nitrogen ring (C₃H₄N₂) with a sulfonamide group (-SO₂NH₂) at the 4-position, a moiety often associated with enzyme inhibition.

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O₃S |

| Molecular Weight | 349.41 g/mol |

| IUPAC Name | N-[2-[4-(Furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide |

| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

| InChI Key | LBWMLZXEWZDFEX-UHFFFAOYSA-N |

The sulfonamide group enhances solubility and facilitates interactions with biological targets, while the isopropyl substituent on the imidazole ring modulates steric effects.

Synthesis and Optimization

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves multi-step organic reactions, as outlined below:

Reaction Sequence

-

Furan-Pyrazole Coupling: Furan-2-carbaldehyde reacts with hydrazine derivatives to form the 4-(furan-2-yl)-1H-pyrazole core .

-

Ethyl Bridging: The pyrazole nitrogen is alkylated with 1,2-dibromoethane to introduce the ethyl spacer.

-

Sulfonamide Formation: The imidazole-4-sulfonyl chloride reacts with the ethylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Critical Parameters

-

Temperature: Reactions are conducted at 60–80°C to optimize yield.

-

Catalysts: Lewis acids (e.g., ZnCl₂) accelerate furan-pyrazole cyclization .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Research Applications

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties. For example, replacing the isopropyl group with bulkier substituents could improve target selectivity.

-

In Silico Studies: Molecular docking predicts strong binding to HDAC2 (ΔG = -9.2 kcal/mol), comparable to SAHA, a clinically approved inhibitor .

Material Science

The furan-imidazole framework has been explored in organic semiconductors due to π-conjugation and thermal stability up to 300°C .

Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Target Activity | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| BM-1074 | C₂₄H₂₈N₄O₃S | Bcl-2/Bcl-xL inhibition | <1 | |

| DDFDI | C₂₇H₂₀N₂O₃ | Anticancer (in vitro) | 12 ± 2 | |

| Target Compound | C₁₅H₁₉N₅O₃S | HDAC inhibition (predicted) | 50* |

*Predicted based on structural analogs.

Challenges and Future Directions

-

Solubility Limitations: The compound’s solubility in aqueous media remains uncharacterized, necessitating formulation studies.

-

In Vivo Profiling: No pharmacokinetic data (e.g., bioavailability, half-life) are available, highlighting a critical research gap.

-

Synthetic Scalability: Current yields (~40%) are suboptimal for industrial production; flow chemistry could improve efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume